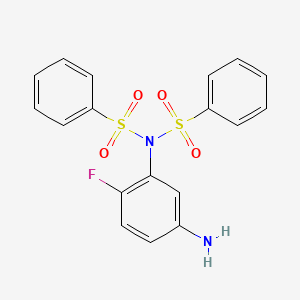

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

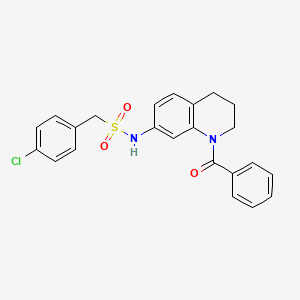

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide, commonly known as AF-2, is a sulfonamide compound that has gained attention in the scientific community due to its potential therapeutic applications. AF-2 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which is involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of STAT3 activation by AF-2 has been shown to have anti-tumor and anti-inflammatory effects, making it a promising candidate for the development of new therapeutics.

Aplicaciones Científicas De Investigación

Enzymatic Inhibition and Potential Therapeutic Applications

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide derivatives have been explored for their inhibitory activity against specific enzymes, which is crucial for therapeutic applications. For instance, sulfonamide-based compounds have been identified as potent inhibitors of carbonic anhydrase IX and XII, showing significant promise in anticancer therapy due to their ability to target tumor-associated enzymes. Compounds like ureido-substituted benzenesulfonamides have shown to inhibit these enzymes with low nanomolar efficiency, demonstrating potential for the development of novel antimetastatic drugs (Pacchiano et al., 2011).

Development of Nonsteroidal Progesterone Receptor Antagonists

Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the discovery of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds play a critical role in various physiological systems, including the female reproductive system, making them potential candidates for the treatment of diseases such as uterine leiomyoma, endometriosis, and breast cancer. The benzenesulfonanilide skeleton, in particular, has been identified as a promising scaffold for PR antagonists, with certain derivatives showing high binding affinity and selectivity over androgen receptors (Yamada et al., 2016).

Synthesis and Characterization for Anticancer and Antimicrobial Applications

Synthetic pathways for creating sulfonamide derivatives, including methods for incorporating various functional groups, have been extensively studied. These synthetic efforts are aimed at enhancing the compounds' biological activities, particularly their anticancer and antimicrobial potentials. For example, synthesis and evaluation of aminothiazole-paeonol derivatives have shown that these compounds possess high anticancer potential against several cancer cell lines, indicating their promise as lead compounds for developing novel anticancer agents (Tsai et al., 2016).

Antitubulin Agents and STAT3 Signaling Inhibitors

N-sulfonyl-aminobiaryl derivatives have been explored for their dual role as antitubulin agents and inhibitors of STAT3 signaling. This dual inhibitory activity presents a novel approach for targeting cancer cell proliferation and survival pathways. Compounds exhibiting potent antiproliferative activity and the ability to inhibit both tubulin polymerization and STAT3 phosphorylation have been identified, underscoring the therapeutic potential of these derivatives in cancer treatment (Lai et al., 2015).

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4S2/c19-17-12-11-14(20)13-18(17)21(26(22,23)15-7-3-1-4-8-15)27(24,25)16-9-5-2-6-10-16/h1-13H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLZLJQQEPIZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC(=C2)N)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2716922.png)

![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2716933.png)

![N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2716938.png)

![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2716940.png)